XLR11 N-(2-fluoropentyl) isomer
XLR11 N-(2-fluoropentyl) isomer
XLR11 (Item No. 11565) is a synthetic cannabinoid (CB) featuring a tetramethylcyclopropyl group, which reportedly confers selectivity for the peripheral CB2 receptor over the central CB1 receptor. XLR11 also has an N-(5-fluoropentyl) chain, which increases binding to both CB receptors. XLR11 N-(2-fluoropentyl) isomer differs structurally from XLR11 by having fluorine at the 2 position rather than the 5 position of the pentyl chain. The biological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
1628690-25-4
VCID:
VC0148720
InChI:
InChI=1S/C21H28FNO/c1-6-9-14(22)12-23-13-16(15-10-7-8-11-17(15)23)18(24)19-20(2,3)21(19,4)5/h7-8,10-11,13-14,19H,6,9,12H2,1-5H3
SMILES:
CCCC(CN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C)F
Molecular Formula:
C21H28FNO
Molecular Weight:
329.5
XLR11 N-(2-fluoropentyl) isomer
CAS No.: 1628690-25-4
Reference Standards
VCID: VC0148720
Molecular Formula: C21H28FNO
Molecular Weight: 329.5
CAS No. | 1628690-25-4 |
---|---|
Product Name | XLR11 N-(2-fluoropentyl) isomer |
Molecular Formula | C21H28FNO |
Molecular Weight | 329.5 |
IUPAC Name | [1-(2-fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |
Standard InChI | InChI=1S/C21H28FNO/c1-6-9-14(22)12-23-13-16(15-10-7-8-11-17(15)23)18(24)19-20(2,3)21(19,4)5/h7-8,10-11,13-14,19H,6,9,12H2,1-5H3 |
Standard InChIKey | QWKOFFDPSCMXAL-UHFFFAOYSA-N |
SMILES | CCCC(CN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C)F |
Description | XLR11 (Item No. 11565) is a synthetic cannabinoid (CB) featuring a tetramethylcyclopropyl group, which reportedly confers selectivity for the peripheral CB2 receptor over the central CB1 receptor. XLR11 also has an N-(5-fluoropentyl) chain, which increases binding to both CB receptors. XLR11 N-(2-fluoropentyl) isomer differs structurally from XLR11 by having fluorine at the 2 position rather than the 5 position of the pentyl chain. The biological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research applications. |
Synonyms | [1-(2-fluoropentyl)-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)-methanone |
Reference | 1.Frost, J.M.,Dart, M.J.,Tietje, K.R., et al. Indol-3-ylcycloalkyl ketones: Effects of N1 substituted indole side chain variations on CB2 cannabinoid receptor activity. Journal of Medicinal Chemistry 53, 295-315 (2010). |
PubChem Compound | 90464176 |
Last Modified | Nov 11 2021 |
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